molecular formula C19H27NO5S2 B2947686 Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate CAS No. 403843-99-2

Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B2947686
CAS No.: 403843-99-2
M. Wt: 413.55
InChI Key: GBEWIAVPXNEMPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl acetamidomalonate (DEAM) is a derivative of malonic acid diethyl ester . It is formally derived through the acetylation of ester from the unstable aminomalonic acid .


Synthesis Analysis

A notable method for synthesizing acetamidomalon ester involves the preparation of malonic acid diethyl ester in acetic acid combined with sodium nitrite (NaNO2), resulting in diethyl isonitrosomalonate . The process further involves reducing a solution of this intermediate in a mixture of glacial acetic acid and acetic anhydride using zinc powder . The resulting amine is then combined with acetic anhydride to produce the final product DEAM, achieving a total yield of 77% acetylation .


Molecular Structure Analysis

The molecular formula of Diethyl acetamidomalonate is C9H15NO5 . Its molecular weight is 217.2191 .


Chemical Reactions Analysis

DEAM serves as a starting material for racemates including both, natural and unnatural α-amino acids or hydroxycarboxylic acids . It is also usable as a precursor in pharmaceutical formulations .


Physical and Chemical Properties Analysis

Diethyl acetamidomalonate is a white powdery substance characterized by low water solubility, but possessing good solvency in lower alcohols and chloroform .

Scientific Research Applications

Synthesis and Characterization

Research in the field of organic chemistry often explores the synthesis of novel compounds and their potential applications. For instance, the development of new methods for synthesizing thiophene derivatives involves various catalytic and cycloaddition reactions. These methodologies are critical for producing compounds with potential applications in medicinal chemistry and material science. For example, the synthesis of erythrinanes via Mn(III)/Cu(II)-mediated oxidative radical cyclization demonstrates the importance of specific functional groups in facilitating ring closure and cyclization reactions, which could be relevant to understanding the reactivity of the specified compound (Shiho Chikaoka et al., 2003).

Electronic and Photophysical Properties

Compounds related to thiophene and its derivatives are often studied for their electronic and photophysical properties, particularly in the context of electrochromic materials and organic electronics. For example, copolymers based on thiophene derivatives exhibit multicolor electrochromic properties, highlighting the potential of these compounds in developing full-color electrochromic devices or displays. Such research underscores the importance of structural modification, including the introduction of specific substituents, to tailor the electronic properties of thiophene-based compounds for various applications (Melek Pamuk Algi et al., 2013).

Anticancer Activity

The anticancer activity of synthesized compounds, including those with thiophene moieties, represents a significant area of research in medicinal chemistry. Schiff bases derived from thiophene and similar heterocyclic compounds have been evaluated for their potential anticancer properties. Studies involving the characterization and biological evaluation of these compounds against cancer cell lines demonstrate the ongoing search for novel anticancer agents. This research area highlights the potential of heterocyclic compounds, possibly including Diethyl 5-(2-(cyclohexylthio)acetamido)-3-methylthiophene-2,4-dicarboxylate, in the development of new therapeutic agents (Noor Uddin et al., 2020).

Safety and Hazards

The safety data sheet for Diethyl acetamidomalonate indicates that it is harmful if swallowed and may cause respiratory irritation . It is recommended for use only in laboratory settings and is advised against for food, drug, pesticide, or biocidal product use .

Properties

IUPAC Name

diethyl 5-[(2-cyclohexylsulfanylacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO5S2/c1-4-24-18(22)15-12(3)16(19(23)25-5-2)27-17(15)20-14(21)11-26-13-9-7-6-8-10-13/h13H,4-11H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBEWIAVPXNEMPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)CSC2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.